BenchChemオンラインストアへようこそ!

Iodine-131

Hyperthyroidism Graves' Disease Radioiodine Therapy

Iodine-131 (¹³¹I) is the definitive theranostic radionuclide, uniquely optimized with an 8.02-day half-life enabling centralized production and multi-day tumor targeting while limiting long-term exposure. Unlike radiometals (¹⁷⁷Lu, ⁹⁰Y) requiring complex chelator chemistry, ¹³¹I achieves selective thyroid and NET targeting via the sodium-iodide symporter (NIS) without synthetic modification. With a hyperthyroid cure rate of 77.8% (vs. 45.6% for antithyroid drugs) and only 6.3% relapse, ¹³¹I is the non-surgical gold standard for Graves' disease. Procure pharmaceutical-grade, non-carrier-added Na¹³¹I capsules or solution—GMP-manufactured—for clinical therapy, remnant ablation, or ¹³¹I-DOTATATE PRRT.

Molecular Formula I2
Molecular Weight 261.81225 g/mol
CAS No. 10043-66-0
Cat. No. B157037
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIodine-131
CAS10043-66-0
Synonyms131I radioisotope
I-131 radioisotope
Iodine-131
Molecular FormulaI2
Molecular Weight261.81225 g/mol
Structural Identifiers
SMILESII
InChIInChI=1S/I2/c1-2/i1+4,2+4
InChIKeyPNDPGZBMCMUPRI-HVTJNCQCSA-N
Commercial & Availability
Standard Pack Sizes10 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Iodine-131 (CAS 10043-66-0) Procurement Guide for Differentiated Thyroid Carcinoma and Hyperthyroidism


Iodine-131 (¹³¹I), a radioisotope of iodine with a half-life of 8.02 days, is a beta-minus and gamma emitter that has served as the cornerstone of nuclear medicine for over 80 years . As the original theranostic agent, its gamma emission (predominantly 364 keV at 82% abundance) enables diagnostic imaging, while its beta emission (mean energy 192 keV) delivers targeted cytotoxic therapy to thyroid tissue . ¹³¹I is clinically indicated for the treatment of hyperthyroidism, Graves' disease, and for the detection and ablation of residual thyroid tissue in differentiated thyroid carcinoma . This radionuclide is produced via neutron activation of tellurium-130 or as a fission product of uranium-235 and is supplied as a non-carrier-added sodium iodide solution or capsule .

Why Iodine-131 Cannot Be Substituted: A Critical Analysis of In-Class Alternatives for Thyroid Ablation and Radioimmunotherapy


While several iodine radioisotopes (¹²³I, ¹²⁴I, ¹²⁵I) and other therapeutic radionuclides (¹⁷⁷Lu, ⁹⁰Y, ¹⁸⁸Re) are available, ¹³¹I possesses a unique combination of physical, chemical, and biological properties that are specifically optimized for targeted thyroid ablation and radioimmunotherapy . Its 8.02-day half-life is long enough to permit centralized production, global distribution, and effective tumor targeting, yet short enough to limit long-term radiation exposure . Crucially, as a radioisotope of iodine, ¹³¹I is selectively taken up by thyroid follicular cells and certain neuroendocrine tumors via the sodium-iodide symporter (NIS), a targeting mechanism that cannot be replicated by radiometals like ⁹⁰Y or ¹⁷⁷Lu without complex chelator chemistry . Generic substitution is therefore not a matter of simply selecting another beta-emitter; it requires a complete re-evaluation of dosimetry, targeting efficacy, and clinical trial data .

Iodine-131 Comparative Efficacy Data: Quantitative Evidence for Procurement and Clinical Protocol Selection


Hyperthyroidism Cure Rate: ¹³¹I vs. Antithyroid Drugs in Graves' Disease

In a meta-analysis of 17 randomized controlled trials involving 4,024 patients, ¹³¹I therapy demonstrated a significantly higher hyperthyroid cure rate (77.8%) compared to antithyroid drugs (45.6%) . Additionally, the hyperthyroid relapse rate was substantially lower for ¹³¹I (6.3%) than for antithyroid drugs (35.0%) . This evidence supports the selection of ¹³¹I for definitive, long-term management of Graves' disease.

Hyperthyroidism Graves' Disease Radioiodine Therapy Antithyroid Drugs Cure Rate

Diagnostic Concordance: ¹²³I vs. ¹³¹I Post-Treatment Imaging in DTC

A study comparing 292 ¹²³I diagnostic scans with corresponding post-treatment ¹³¹I images found a concordance rate of 87% in 228 patients with positive diagnostic scans . However, post-treatment ¹³¹I scans revealed 44 additional foci of abnormal uptake in 22 discordant cases, indicating that therapeutic ¹³¹I imaging detects more sites of disease . This highlights ¹³¹I's unique role as a theranostic agent.

Differentiated Thyroid Carcinoma Diagnostic Imaging Iodine-123 Iodine-131 Concordance Rate

Cost-Effectiveness in Neuroendocrine Tumor Therapy: ¹³¹I-DOTATATE vs. ¹⁷⁷Lu-DOTATATE

A comparative in vivo and in vitro study of ¹³¹I- and ¹⁷⁷Lu-labeled somatostatin analogues found that ¹³¹I-DOTATATE exhibited significant tumor uptake, though it was less persistent after 24 hours compared to ¹⁷⁷Lu-DOTATATE . Critically, the study concluded that ¹³¹I-DOTATATE 'can represent a cost-effective alternative to lutetium labeled peptide for neuroendocrine tumours therapy' . This positions ¹³¹I as a viable, more affordable option for PRRT.

Neuroendocrine Tumors Peptide Receptor Radionuclide Therapy Iodine-131 Lutetium-177 Cost-Effectiveness

Physical Properties and Implications for Radioimmunotherapy: ¹³¹I vs. ⁹⁰Y

¹³¹I and ⁹⁰Y differ markedly in their physical properties, leading to distinct clinical advantages in radioimmunotherapy (RIT) . ¹³¹I's beta particle path length is approximately 0.8 mm, which is optimal for treating smaller tumors and micrometastases, while ⁹⁰Y's longer path length (~5.3 mm) is better suited for larger, bulky tumors . Furthermore, ¹³¹I's gamma emission enables dosimetry and imaging with the same immunoconjugate, a capability ⁹⁰Y lacks .

Radioimmunotherapy Non-Hodgkin's Lymphoma Iodine-131 Yttrium-90 Beta Particle Path Length

Cytotoxic Effect in Hepatocellular Carcinoma: ¹³¹I-Lipiodol vs. ¹⁸⁸Re-HDD/Lipiodol

A clinical trial comparing intra-arterial ¹³¹I-lipiodol and ¹⁸⁸Re-HDD/lipiodol for inoperable HCC found that ¹⁸⁸Re-HDD/lipiodol resulted in a significantly lower mean dicentric chromosome (DC) yield (0.087 DCs per cell) compared to ¹³¹I-lipiodol (0.144 DCs per cell) . This corresponds to a lower equivalent total-body dose for ¹⁸⁸Re (1.04 Gy) versus ¹³¹I (1.46 Gy) . The study concluded that ¹⁸⁸Re offers a 'smaller cytotoxic effect and a lower radiation exposure for an expected higher tumor-killing effect' .

Hepatocellular Carcinoma Radioembolization Iodine-131 Rhenium-188 Cytotoxicity

Iodine-131: Core Application Scenarios for Clinical Use and Research Sourcing


First-Line Radioiodine Therapy for Graves' Disease and Hyperthyroidism

¹³¹I is the definitive, non-surgical treatment for Graves' disease and toxic nodular goiter, offering a hyperthyroid cure rate of 77.8% and a relapse rate of only 6.3%, compared to 45.6% and 35.0%, respectively, with antithyroid drugs . Procurement should prioritize pharmaceutical-grade sodium iodide ¹³¹I capsules or solution for oral administration.

Adjuvant Ablation and Treatment of Differentiated Thyroid Carcinoma (DTC)

Post-thyroidectomy, ¹³¹I is the standard of care for ablating remnant thyroid tissue and treating iodine-avid metastases. Its theranostic properties enable post-therapy functional imaging to improve early disease staging and response assessment . Concordance with diagnostic ¹²³I scans is 87%, but post-treatment ¹³¹I scans detect additional foci of disease, underscoring its unique value .

Cost-Effective Peptide Receptor Radionuclide Therapy (PRRT) for Neuroendocrine Tumors

¹³¹I-DOTATATE is a validated, cost-effective alternative to ¹⁷⁷Lu-DOTATATE for the treatment of somatostatin receptor-positive neuroendocrine tumors . Research and procurement for NET therapy can leverage ¹³¹I-labeled peptides to establish PRRT programs with a lower upfront radionuclide cost.

Radioimmunotherapy (RIT) and Antibody Radiolabeling Research

¹³¹I is a foundational radionuclide for RIT due to its readily available chemistry for antibody conjugation, 8.02-day half-life enabling multi-day targeting, and gamma emission for direct dosimetry . This makes it an essential radionuclide for academic and industrial labs developing novel radioimmunoconjugates.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for Iodine-131

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.